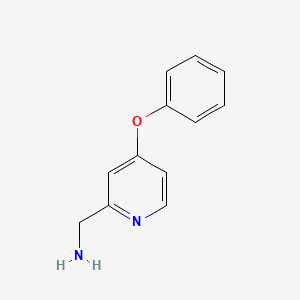

4-Phenoxy-2-pyridinemethanamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

849805-96-5 |

|---|---|

Molecular Formula |

C12H12N2O |

Molecular Weight |

200.24 g/mol |

IUPAC Name |

(4-phenoxypyridin-2-yl)methanamine |

InChI |

InChI=1S/C12H12N2O/c13-9-10-8-12(6-7-14-10)15-11-4-2-1-3-5-11/h1-8H,9,13H2 |

InChI Key |

IDIJQVCLFARMKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=NC=C2)CN |

Origin of Product |

United States |

Spectroscopic and Analytical Characterization Paradigms

Vibrational Spectroscopy: Infrared (IR) Analysis

No specific Infrared (IR) spectra, detailing characteristic absorption bands for the functional groups present in 4-Phenoxy-2-pyridinemethanamine, have been published.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

A documented mass spectrum, which would confirm the molecular weight and provide insight into the fragmentation patterns of this compound, is not available.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Data

There are no published UV-Vis spectra that would describe the electronic absorption properties of this compound.

Without access to primary or referenced experimental data, the generation of a scientifically accurate and authoritative article as per the specified outline is not feasible.

X-ray Crystallography for Solid-State Structural Determination

A comprehensive search of scientific literature and crystallographic databases for the single-crystal X-ray diffraction data of this compound did not yield any specific results. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and precise intramolecular bond lengths and angles in the solid state is not publicly available at this time.

While X-ray crystallography remains the definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid, its application is contingent on the ability to grow single crystals of sufficient quality. The absence of published crystallographic data for this compound suggests that such studies may not have been performed or that the results have not been deposited in public databases.

For context, crystallographic studies of structurally related, yet distinct, molecules have been reported. For instance, the crystal structures of various substituted pyridine (B92270) and phenoxy-containing compounds have been determined, providing insights into the conformational preferences and intermolecular interactions that govern their packing in the solid state. These studies often reveal the planarity of the aromatic rings and the dihedral angles between them, as well as the nature of hydrogen bonding and other non-covalent interactions. However, without experimental data for this compound itself, any discussion of its solid-state structure would be purely speculative.

Therefore, a definitive analysis of the solid-state architecture of this compound awaits future crystallographic investigation.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties and reaction mechanisms.

Electronic Structure Analysis (e.g., HOMO/LUMO Energies, Molecular Orbitals)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. For 4-Phenoxy-2-pyridinemethanamine, no published values for HOMO/LUMO energies or detailed descriptions of its molecular orbitals could be found.

Geometry Optimization and Conformational Landscapes

Geometry optimization aims to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. A thorough conformational analysis would reveal the various stable conformers and the energy barriers between them. Such a study has not been reported for this compound, and therefore, no data on its optimized structural parameters or conformational landscape is available.

Reaction Pathway Elucidation and Transition State Analysis

DFT calculations are instrumental in mapping the energetic profiles of chemical reactions, identifying transition states, and calculating activation energies. This provides insight into the feasibility and kinetics of potential synthetic routes or degradation pathways. No studies elucidating reaction pathways involving this compound have been published.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of molecular systems, allowing for the study of time-dependent phenomena such as intermolecular interactions and conformational changes.

Intermolecular Interaction Dynamics

MD simulations can model how a molecule interacts with other molecules, such as solvents or biological macromolecules. This is crucial for predicting properties like solubility and binding affinity. Without specific MD studies on this compound, the nature of its intermolecular interactions remains uncharacterized.

Adsorption Mechanism Modeling

For applications in materials science or catalysis, MD simulations can be used to model the adsorption of a molecule onto a surface. This involves analyzing the interaction energies and preferred binding orientations. There is no available research on the adsorption behavior of this compound.

Quantum Chemical Descriptors for Reactivity Prediction

Computational chemistry provides valuable insights into the reactivity of molecules through the calculation of quantum chemical descriptors. These descriptors, derived from the electronic structure of a molecule, help in predicting its behavior in chemical reactions. For this compound, these parameters indicate its stability and potential reaction sites.

The reactivity of a chemical species can be understood by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A large energy gap between the HOMO and LUMO levels suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

Theoretical calculations, such as those using Density Functional Theory (DFT), are employed to determine the values of these quantum chemical descriptors. rasayanjournal.co.inresearchgate.net For instance, DFT methods with specific basis sets, like B3LYP/6-311++G(d,p), are used to calculate these properties for various molecules to understand their reactivity. researchgate.net The molecular electrostatic potential (MESP) is another useful tool that provides a visual representation of the charge distribution in a molecule, helping to identify sites susceptible to electrophilic and nucleophilic attack. rasayanjournal.co.in

The table below illustrates the type of data that would be generated in a typical computational study for a molecule like this compound. Note: The following values are hypothetical and for illustrative purposes only, as a specific study for this compound was not found.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Symbol | Value (Hypothetical) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.2 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8 eV |

| Energy Gap | ΔE | 4.4 eV |

| Ionization Potential | I | 6.2 eV |

| Electron Affinity | A | 1.8 eV |

| Electronegativity | χ | 4.0 eV |

| Chemical Potential | μ | -4.0 eV |

| Hardness | η | 2.2 eV |

| Softness | S | 0.45 eV-1 |

The data in such a table would provide a comprehensive picture of the molecule's reactivity. For example, a relatively large energy gap (ΔE) would indicate good stability. nih.gov The electrophilicity index (ω) helps in classifying the molecule on a scale of electrophilicity. These theoretical investigations are crucial for designing new synthetic routes and for understanding the interactions of the molecule with biological targets. niscair.res.in The use of computational tools to predict chemical reactivity is a growing field that significantly accelerates research in chemistry and drug discovery. researchgate.netarxiv.org

Mechanistic Organic Chemistry: Reactivity Pathways of 4 Phenoxy 2 Pyridinemethanamine

Reactions Involving the Pyridine (B92270) Heterocycle

The pyridine ring in 4-Phenoxy-2-pyridinemethanamine is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic characteristic makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C2 and C4), while it is generally deactivated towards electrophilic substitution. sci-hub.seresearchgate.net The presence of the phenoxy group at the 4-position and the methanamine group at the 2-position further influences the ring's reactivity.

Nucleophilic Aromatic Substitution (SNAr):

The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) at the 2- and 4-positions because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. nih.gov While the 4-position is occupied by the phenoxy group, the 2-position, bearing the methanamine, and the 6-position are potential sites for nucleophilic attack, especially if a suitable leaving group is present. The phenoxy group itself can be displaced by strong nucleophiles under harsh conditions, although this is less common than substitution at other positions.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to the deactivating effect of the nitrogen atom, which can be protonated under acidic conditions, further increasing its electron-withdrawing nature. youtube.comlibretexts.org If forced, electrophilic substitution typically occurs at the 3- and 5-positions. The formation of the corresponding pyridine N-oxide can, however, activate the 4-position to electrophilic attack. researchgate.netquimicaorganica.org

Table 1: Examples of Nucleophilic Substitution Reactions on Substituted Pyridines

| Reactant (Pyridine Derivative) | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| 2-Iodopyridine | Sodium phenoxide | 2-Phenoxypyridine (B1581987) | DMSO, microwave | 77 | sci-hub.se |

| 2-Iodopyridine | Sodium phenoxide | 2-Phenoxypyridine | HMPA, microwave | 84 | sci-hub.se |

| Pentafluoropyridine | 3-Hydroxybenzaldehyde | 3,3'-((3,5,6-trifluoropyridine-2,4-diyl)bis(oxy))dibenzaldehyde | Reflux | Excellent | rsc.org |

| 2-Halopyridines (F, Cl, Br, I) | Benzyl alcohol | 2-Benzyloxypyridine | NMP, microwave | 36-81 | sci-hub.se |

This table presents examples of nucleophilic substitution on pyridine derivatives to illustrate the reactivity of the pyridine ring. The specific reactivity of this compound may vary depending on the reaction conditions.

Reactivity of the Methanamine Functional Group (e.g., amination reactions, imine formation)

The primary amine of the methanamine group is a key site of reactivity in this compound. It can readily participate in a variety of reactions typical of primary amines, most notably imine formation and subsequent reductive amination.

Imine Formation:

The methanamine group can react with aldehydes and ketones in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is reversible and proceeds through a carbinolamine intermediate. masterorganicchemistry.com The equilibrium can be driven towards the imine product by removing water from the reaction mixture. The pH of the reaction is crucial; it needs to be acidic enough to protonate the hydroxyl group of the carbinolamine to facilitate its elimination as water, but not so acidic that it fully protonates the starting amine, rendering it non-nucleophilic. libretexts.org

Reductive Amination:

A powerful synthetic application of imine formation is reductive amination. wikipedia.orglibretexts.org This one-pot reaction combines imine formation with in-situ reduction to yield a secondary amine. chemistrysteps.comorganic-chemistry.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity in reducing the protonated imine over the starting carbonyl compound. libretexts.orgorganic-chemistry.org This reaction allows for the facile introduction of a wide range of substituents onto the nitrogen atom of the methanamine group.

Table 2: Examples of Reductive Amination Reactions

| Carbonyl Compound | Amine | Reducing Agent | Product | Solvent | Yield (%) | Reference |

| Aldehydes/Ketones | Primary/Secondary Amines | Sodium triacetoxyborohydride | Secondary/Tertiary Amines | 1,2-Dichloroethane | Good to excellent | organic-chemistry.org |

| Aldehydes | Primary Amines | Sodium borohydride | Secondary Amines | Methanol | - | organic-chemistry.org |

| Ketones | Primary Amines (e.g., from ammonium (B1175870) formate) | Cp*Ir complexes | Primary Amines | - | Good | organic-chemistry.org |

| Aldehydes/Ketones | Aliphatic/Aromatic Amines | Ammonia borane/Trimethyl borate | Secondary/Tertiary Amines | Solvent-free | Very good | organic-chemistry.org |

This table provides general examples of reductive amination reactions. The specific conditions and yields for reactions with this compound would need to be determined experimentally.

Transformations at the Phenoxy Ether Linkage

The ether linkage between the pyridine ring and the phenyl group is a diaryl ether, which is generally stable but can be cleaved under specific reaction conditions. These transformations can be valuable for modifying the core structure of the molecule.

Reductive Cleavage:

The C-O bond of diaryl ethers can be cleaved through reductive methods. For instance, treatment with a combination of a silane, such as triethylsilane, and a base can effect the reductive cleavage of the ether bond.

Catalytic Hydrogenolysis:

Electrocatalytic hydrogenolysis using a skeletal nickel cathode has been shown to cleave the C-O bond in diaryl ethers under mild, aqueous conditions. This method can proceed without saturation of the aromatic rings.

Photoredox Catalysis:

Visible-light photoredox catalysis offers a modern and mild approach to C-O bond cleavage. In the presence of a suitable photocatalyst and a sacrificial electron donor or acceptor, the diaryl ether can be activated towards cleavage.

Redox Chemistry and Electron Transfer Processes

The pyridine ring itself can undergo reduction, and the presence of the electron-donating methanamine and phenoxy groups can influence the reduction potential. Conversely, electron-withdrawing groups on the pyridine ring would make it more susceptible to reduction. The redox potential of a molecule is a quantitative measure of its tendency to accept or donate electrons. pharmacy180.com For similar classes of compounds, such as phenazines, the redox potentials have been shown to be tunable by the introduction of electron-donating or electron-withdrawing substituents. nih.govnih.gov

Coordination Chemistry and Metal Complexation Studies

Electronic and Magnetic Properties of Metal Complexes

No publicly available data could be found for the electronic and magnetic properties of metal complexes of 4-phenoxy-2-pyridinemethanamine.

Catalytic Applications of this compound Metal Complexes

No publicly available data could be found for the catalytic applications of metal complexes of this compound.

Advanced Functional Studies and Research Prospects

Interactions with Enzymes at a Mechanistic Level

The structural motif of 4-phenoxypyridine (B1584201) is present in various biologically active compounds, suggesting that 4-Phenoxy-2-pyridinemethanamine may also exhibit significant interactions with enzymes. While direct enzymatic studies on this specific compound are not widely available, research on closely related structures provides valuable insights into its potential mechanistic interactions.

Kinetic Studies of Enzyme Interaction Mechanisms

While specific kinetic data for this compound is not available in the public domain, the broader class of phenoxypyridine derivatives has been investigated as enzyme inhibitors. For instance, a series of 4-phenoxy-pyridine/pyrimidine derivatives were designed and evaluated as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met kinases. chimia.ch One of the most promising compounds in this series, compound 23k , demonstrated significant inhibitory activity against these kinases with IC50 values of 1.05 µM and 1.43 µM, respectively. chimia.ch This suggests that the 4-phenoxypyridine scaffold can serve as a potent pharmacophore for kinase inhibition. The kinetic mechanism of such inhibitors is often competitive, binding to the ATP-binding site of the kinase, but further detailed kinetic analysis would be required to confirm the exact mechanism for a compound like this compound.

Computational Docking and Binding Mode Analysis

Molecular docking and computational studies are instrumental in predicting and understanding the binding modes of small molecules within the active sites of enzymes. For the aforementioned 4-phenoxy-pyridine/pyrimidine derivatives, molecular docking and molecular dynamics simulations were employed to elucidate their binding interactions with VEGFR-2 and c-Met. chimia.ch These studies revealed key hydrogen bonding and hydrophobic interactions that contribute to the inhibitory activity.

Similarly, computational modeling has been used to analyze pyridine (B92270) variants of benzoyl-phenoxy-acetamide for their potential as anti-glioblastoma agents. monash.edursc.org These computational analyses focused on properties like water solubility, blood-brain barrier penetration, and cardiotoxicity, which are crucial for drug design. monash.edursc.org For this compound, computational docking could be used to predict its binding affinity and pose within the active sites of various target enzymes. The pyridine nitrogen and the aminomethyl group are likely to act as key hydrogen bond donors and acceptors, while the phenoxy group can engage in hydrophobic and π-stacking interactions.

Allosteric and Active Site Interaction Modalities

The phenoxypyridine scaffold is not only found in active site inhibitors but also in allosteric modulators. Positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), a target for treating cognitive deficits, have been developed based on a 4-phenylpyridin-2-one scaffold. rsc.org These PAMs bind to a site topographically distinct from the orthosteric site for acetylcholine, enhancing the receptor's response to its natural ligand. rsc.org This demonstrates the versatility of the pyridine core in mediating different types of enzyme and receptor interactions. The presence of the flexible aminomethyl group in this compound could allow it to adopt conformations suitable for binding to allosteric sites, potentially modulating enzyme activity in a more subtle and controlled manner than direct active site inhibition.

Supramolecular Chemistry and Self-Assembly of Pyridinemethanamine Systems

The pyridine and amine functionalities within this compound make it an excellent candidate for applications in supramolecular chemistry. Pyridine-containing ligands are well-known for their ability to coordinate with metal ions and participate in the self-assembly of complex, well-defined structures. nih.govrsc.orgnih.govdrugbank.comnih.govnih.govsemanticscholar.org

The self-assembly process is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and metal-ligand coordination. In the case of this compound, the pyridine nitrogen can act as a Lewis base to coordinate with a variety of metal centers. The aminomethyl group can participate in hydrogen bonding, both as a donor and an acceptor. Furthermore, the aromatic phenoxy and pyridine rings can engage in π-π stacking interactions, which can direct the formation of one-, two-, or three-dimensional supramolecular architectures. The interplay of these interactions can lead to the formation of discrete molecular assemblies, coordination polymers, or metal-organic frameworks (MOFs) with potentially interesting properties and applications. For instance, the self-assembly of pyridine-appended fluorophores has been shown to result in the formation of 1D nanostructures. nih.gov

Applications in Materials Science

The potential for this compound and its derivatives to form well-ordered supramolecular structures opens up avenues for their use in materials science. Pyridine-based materials have found applications as fluorescent sensors, catalysts, and components of functional polymers. nih.govnih.gov

The incorporation of this compound as a ligand in metal-organic frameworks could lead to materials with tailored porosity and functionality for applications in gas storage, separation, or catalysis. The phenoxy group can be functionalized to tune the electronic properties and steric bulk of the ligand, thereby influencing the structure and properties of the resulting material. Furthermore, the inherent fluorescence of the pyridine ring, which can be modulated by the phenoxy substituent and coordination to metal ions, suggests potential applications in chemical sensing and optoelectronics.

Development of Novel Methodologies in Organic Synthesis

The synthesis of phenoxypyridine derivatives is an active area of research in organic chemistry. A mild and efficient method for the synthesis of 2-phenoxypyridine (B1581987) derivatives has been developed using aryne chemistry. This method involves the in-situ generation of an aryne from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) and cesium fluoride, which then reacts with a pyridin-2(1H)-one to afford the desired 2-phenoxypyridine. This approach offers a metal-free and environmentally benign route to these compounds with high yields and broad substrate scope.

Another synthetic strategy involves the coupling of fenofibric acid chloride with aminopyridines. monash.edu While the direct coupling with aminopyridines can be challenging, computational data can be used to predict the nucleophilicity of different aminopyridines and optimize the reaction conditions. monash.edu The development of such novel synthetic methodologies is crucial for accessing a wider range of substituted phenoxypyridine derivatives, including this compound, for further investigation of their properties and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.